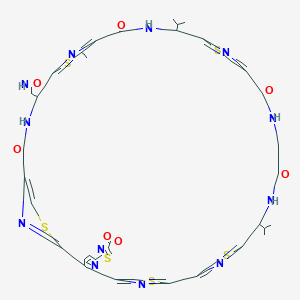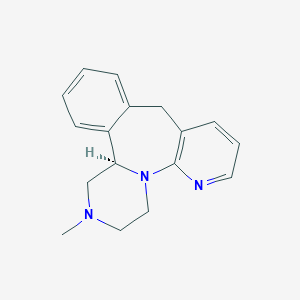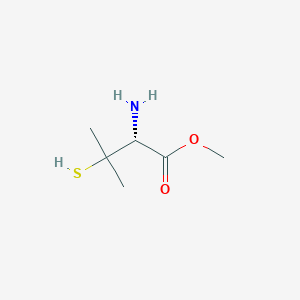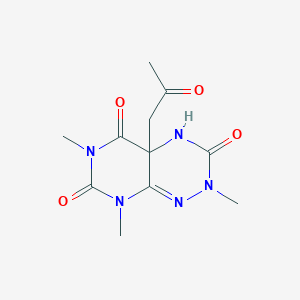
Pyrizinostatin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrizinostatin is a natural product that belongs to the pyrrolo[1,4]benzodiazepine family. It was first isolated from the fermentation broth of Streptomyces sp. MK498-98F1 in 1998. Since then, pyrizinostatin has attracted considerable attention due to its unique structure and promising biological activities.
Aplicaciones Científicas De Investigación
Inhibition of Pyroglutamyl Peptidase
Pyrizinostatin has been identified as an inhibitor of pyroglutamyl peptidase (PG-peptidase), a discovery made during screenings for PG-peptidase inhibitors. This compound was isolated from the microbial strain SA2289, belonging to the genus Streptomyces. The structure of pyrizinostatin was determined through NMR spectral analysis and X-ray analysis, revealing its composition as 2,4,4a,8-tetrahydro-2,6,8-trimethyl-4a-(2-oxopropyl)pyrimido[5,4-^]l,2,4-triazine-3,5,7(6//)-trione (Aoyagi et al., 1992).
Structure Determination
Further research into pyrizinostatin focused on its structural determination. It was obtained as colorless crystals, with the molecular formula established as CnH15N5O4. The analysis included high-resolution mass spectrometry and elemental analysis. The structure was confirmed through detailed NMR data and crystal X-ray diffraction analysis, providing insight into its molecular configuration and chemical properties (Hatsu et al., 1992).
Propiedades
Número CAS |
146406-84-0 |
|---|---|
Nombre del producto |
Pyrizinostatin |
Fórmula molecular |
C11H15N5O4 |
Peso molecular |
281.27 g/mol |
Nombre IUPAC |
2,6,8-trimethyl-4a-(2-oxopropyl)-4H-pyrimido[5,4-e][1,2,4]triazine-3,5,7-trione |
InChI |
InChI=1S/C11H15N5O4/c1-6(17)5-11-7(13-16(4)9(19)12-11)14(2)10(20)15(3)8(11)18/h5H2,1-4H3,(H,12,19) |
Clave InChI |
HUZNODILVCXFIG-UHFFFAOYSA-N |
SMILES |
CC(=O)CC12C(=NN(C(=O)N1)C)N(C(=O)N(C2=O)C)C |
SMILES canónico |
CC(=O)CC12C(=NN(C(=O)N1)C)N(C(=O)N(C2=O)C)C |
Sinónimos |
2,4,4a,8-tetrahydro-2,6,8-trimethyl-4a-(2-oxopropyl)pyrimido(5,4-e)-1,2,4-triazine-3,5,7(6H)-trione pyrizinostatin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



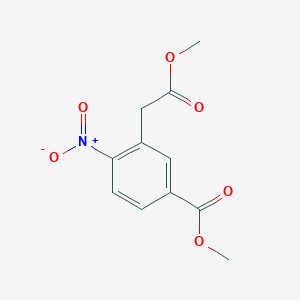
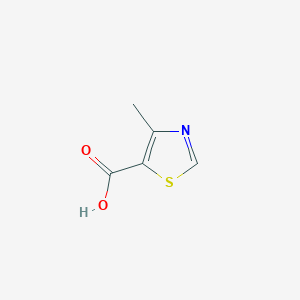


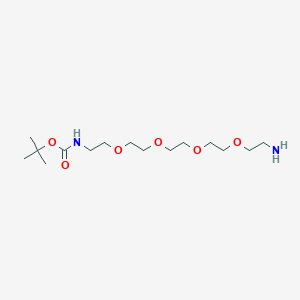


![1-(4-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128499.png)


